molecular formula C12H10BrN3O B8664676 3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one CAS No. 139986-38-2

3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one

Cat. No.: B8664676
CAS No.: 139986-38-2
M. Wt: 292.13 g/mol
InChI Key: JJPNUYHDMXFJIO-UHFFFAOYSA-N
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Description

3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one is a useful research compound. Its molecular formula is C12H10BrN3O and its molecular weight is 292.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

139986-38-2

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

3-amino-9-bromo-5,6-dihydro-2H-benzo[f]quinazolin-1-one

InChI

InChI=1S/C12H10BrN3O/c13-7-3-1-6-2-4-9-10(8(6)5-7)11(17)16-12(14)15-9/h1,3,5H,2,4H2,(H3,14,15,16,17)

InChI Key

JJPNUYHDMXFJIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C1C=CC(=C3)Br)C(=O)NC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium ethoxide was prepared by adding freshly cut sodium (2.72 g, 118 mmoles) to absolute ethanol (350 ml). Guanidine hydrochloride (11.3 g, 118 moles) was added and the mixture was stirred and heated to reflux under a nitrogen atmosphere. A solution of ethyl 7-bromo-3,4-dihydro-2-hydroxy-1-naphthoate (11.72 g, 39.4 mmoles) in absolute ethanol (75 ml) was added dropwise over 2.5 hours. Refluxing was continued for an additional 21.5 hours, after which time the mixture was cooled to room temperature and filtered. Ethanol was evaporated under reduced pressure to give a yellow-colored foam which was dissolved in 0.1 N NaOH (100 ml). The basic solution was extracted with ether and neutralized with acetic acid: water (1:9) to cause precipitation of the product. The precipitate was collected, washed with water and ether, and dried to give 3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one as an off-white powdery solid. (6.45 g, 53%) 1H NMR(DMSO-d6, 80 MHz) δ: 2.45-2.90(m, 4H, CH2CH2); 6.80(br s, 2H, NH2); 7.03-7.29(m, 2H, ArH); 8.60-8.75(m, 1H, Ar); 11.0(br s, 1H, NH). Anal. Calculated for C12H10BrN3O.H2O C, 46.47; H, 3.90; Br, 25.76; N. 13.55. Found: C, 46.58; H, 3.85; N. 13.60; Br, 25.87.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
ethyl 7-bromo-3,4-dihydro-2-hydroxy-1-naphthoate
Quantity
11.72 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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